molecular formula C16H14ClN3O2S2 B3517562 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B3517562
M. Wt: 379.9 g/mol
InChI Key: PLWPVPQQVCCGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-1-benzothiophene-2-amido)-NN4-trimethyl-13-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1-benzothiophene-2-amido)-NN4-trimethyl-13-thiazole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the chlorination of benzothiophene, followed by amide formation with an appropriate amine. The thiazole ring is then introduced through cyclization reactions involving thioamides and α-haloketones under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-benzothiophene-2-amido)-NN4-trimethyl-13-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions are often carried out in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-1-benzothiophene-2-amido)-NN4-trimethyl-13-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1-benzothiophene-2-amido)-NN4-trimethyl-13-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The benzothiophene and thiazole rings play crucial roles in its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-chloro-1-benzothiophene-2-amido)-NN4-trimethyl-13-thiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-8-12(15(22)20(2)3)24-16(18-8)19-14(21)13-11(17)9-6-4-5-7-10(9)23-13/h4-7H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLWPVPQQVCCGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-NN4-TRIMETHYL-13-THIAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.